Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-
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Overview
Description
Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- is a complex organic compound characterized by the presence of phenol and thiazole groups This compound is notable for its unique structure, which includes two thiazole rings substituted with methoxyphenyl groups, linked through an amino-methyl bridge to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylthiazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives.
Reduction: The thiazole rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated phenol and thiazole compounds.
Scientific Research Applications
Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the thiazole rings can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways and chemical reactions, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
- Bisphenol A
- Bisphenol F
Uniqueness
Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- is unique due to its dual thiazole rings and methoxyphenyl substitutions, which confer distinct chemical reactivity and potential applications compared to other phenol derivatives. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62684-52-0 |
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Molecular Formula |
C27H24N4O3S2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[bis[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C27H24N4O3S2/c1-33-19-11-7-17(8-12-19)22-15-35-26(28-22)30-25(21-5-3-4-6-24(21)32)31-27-29-23(16-36-27)18-9-13-20(34-2)14-10-18/h3-16,25,32H,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
WFJLWEUPYFUQBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=CC=CC=C3O)NC4=NC(=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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